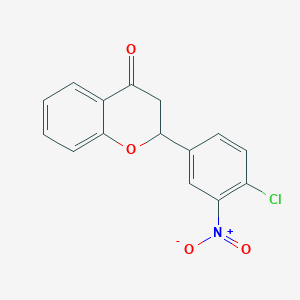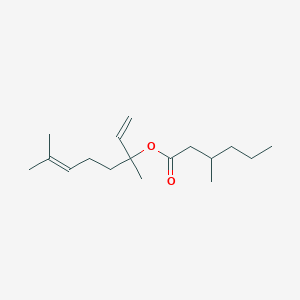![molecular formula C15H11F3O3S B12596365 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-41-5](/img/structure/B12596365.png)
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a benzyloxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group:
Introduction of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group using reagents such as trifluoromethylthiolating agents. The reaction conditions often require the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to biological targets. The benzyloxy group may also play a role in modulating the compound’s overall activity by influencing its electronic and steric properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Benzyloxy)-5-chloro-2-(trifluoromethyl)benzoic acid: Contains a chloro group instead of a sulfanyl group.
2-Methylsulfonyl-4-trifluoromethylbenzoic acid: Contains a methylsulfonyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
647856-41-5 |
|---|---|
Formule moléculaire |
C15H11F3O3S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
4-phenylmethoxy-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)22-13-8-11(14(19)20)6-7-12(13)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
Clé InChI |
XYHNQXXHISYQBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


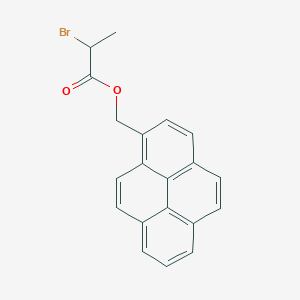
![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)

![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
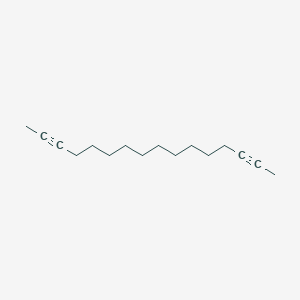

![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
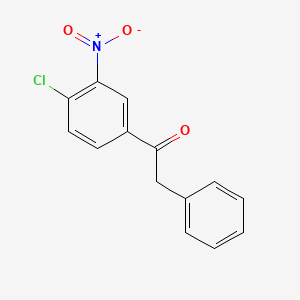
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
